N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C14H10F3N5O3 and its molecular weight is 353.261. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
NNMT Inhibition and Metabolic Regulation
NNMT Inhibition and Structure-Activity Relationship : Small molecule inhibitors of NNMT, including structures similar to the specified compound, have been explored for their potential to regulate metabolic and chronic disease conditions by modulating NNMT activity. These inhibitors exhibit a wide range of activities and have helped in understanding the chemical features essential for NNMT inhibition (Neelakantan et al., 2017).
Impact on Hepatic Nutrient Metabolism : The role of NNMT in regulating hepatic nutrient metabolism has been highlighted, where its inhibition or modulation is linked to alterations in glucose and cholesterol metabolism. This suggests a potential therapeutic pathway for treating metabolic diseases through NNMT inhibitors (Hong et al., 2015).
Antimicrobial and Antioxidant Activity : Compounds with structural features similar to the specified chemical have been synthesized and tested for antimicrobial and antioxidant activities. These studies contribute to understanding the broader applications of such molecules beyond NNMT inhibition (Shyma et al., 2013).
Molecular Docking and Drug Design
- Bioisosteric Replacement and Molecular Docking : The exploration of bioisosteric replacements for isoxazole in compounds targeting nicotinic cholinergic receptors provides insights into the design of ligands with high affinity. This research aids in the development of novel compounds for neurological applications (Olesen et al., 2000).
Therapeutic Potentials
Metabolic Disease Therapy : NNMT's role in various diseases, including its potential as a therapeutic target for metabolic disorders, highlights the importance of discovering effective inhibitors. Research into small molecule analogs of substrates like nicotinamide that inhibit NNMT activity provides a promising avenue for therapeutic intervention (Kannt et al., 2018).
Corrosion Inhibition : Studies on nicotinamide derivatives, including those related to the specified compound, have demonstrated their effectiveness as corrosion inhibitors. This application extends the utility of such chemicals beyond biomedical research to industrial applications (Chakravarthy et al., 2014).
Eigenschaften
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O3/c1-7-4-9(21-24-7)12-20-11(25-22-12)6-19-13(23)8-2-3-10(18-5-8)14(15,16)17/h2-5H,6H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOASGDRLVZMWGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.